(4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone
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Overview
Description
(4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone is a useful research compound. Its molecular formula is C23H22N2O3 and its molecular weight is 374.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis and evaluation of novel derivatives of benzofuran, including compounds structurally related to "(4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone", for their antimicrobial activities. For example, the synthesis of benzofuran-2-yl derivatives and their antimicrobial properties against various pathogens have been documented, revealing significant activity against bacteria and fungi, highlighting their potential as leads for antimicrobial drug development (Koca et al., 2005).
Fluorescent Logic Gates
Another application involves the design and synthesis of fluorescent logic gates utilizing piperazine and benzofuran derivatives. These compounds, studied in various solvents and conditions, exhibit unique behaviors as solvent-polarity reconfigurable fluorescent logic gates, suggesting their utility in probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).
Crystal Structure Analysis
The crystal structure of adducts involving piperidine and benzofuran derivatives has been investigated to understand their molecular conformation and interactions. Such studies contribute to the field of crystallography and molecular design by elucidating the structural basis of compound properties (Revathi et al., 2015).
Therapeutic Agent Development
Benzofuran and piperazine derivatives are also being explored for their potential as therapeutic agents. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, showing potent bacterial biofilm and MurB enzyme inhibition, indicating their potential as antibacterial agents (Mekky & Sanad, 2020).
Enantioseparation Studies
The enantioseparation of benzofuran derivatives, which is crucial for the synthesis of chiral drugs, has been studied, demonstrating the importance of these compounds in the development of enantiomerically pure pharmaceuticals (Yu, 2005).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzamides, have been shown to inhibit parp (poly adp ribose polymerase) due to their structural analogy to nad .
Mode of Action
Benzamides, which share a similar structure, are known to compete with nad at the catalytic domain of parps . This suggests that (4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone may interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that parp, a potential target of this compound, plays an important role in dna repair and the regulation of cellular responses to stress .
Pharmacokinetics
It’s known that the compound can be dissolved in dmso , which suggests it may have good solubility, a factor that can influence bioavailability.
Result of Action
Compounds with similar structures have been shown to induce apoptosis in certain cell lines .
Properties
IUPAC Name |
[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-22(19-15-18(19)16-6-2-1-3-7-16)24-10-12-25(13-11-24)23(27)21-14-17-8-4-5-9-20(17)28-21/h1-9,14,18-19H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASDXJZGVJAICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.